molecular formula C9H10N2O2S B8731517 N-(3-cyanophenyl)-N-methylmethanesulfonamide

N-(3-cyanophenyl)-N-methylmethanesulfonamide

Cat. No.: B8731517
M. Wt: 210.26 g/mol
InChI Key: WQLFHGBMKZUVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-(3-cyanophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3

InChI Key

WQLFHGBMKZUVGX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C#N)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

169 b) A suspension of N-(3-bromo-phenyl)-N-methyl-methanesulfonamide (1.0 g, 3.8 mmol) and copper cyanide (0.78 g, 8.7 mmol) in N,N-dimethylformamide (5 mL) was heated at 150° C. for 18 hours. The mixture was cooled to room temperature. A solution of potassium cyanide (5 g) and water (50 mL) was added to the vigorously stirred dark mixture and was stirred for 1 hour. The mixture was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with water (2×30 mL) then saturated aqueous sodium chloride (30 mL), dried over magnesium sulfate and filtered. The filtrate was evaporated to a yellow oil (1.0 g). The residue was purified via flash chromatography (silica gel column and 5%→50% ethyl acetate:hexane). N-(3-Cyano-phenyl)-N-methyl-methanesulfonamide was isolated as a tan solid (0.184 g, 23%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.69-7.64 (m, 2H), 7.58 (d, J=7.7 Hz, 1H), 7.54-7.49 (m, 1H), 3.36 (s, 3H), 2.88 (s, 3H). MS=211 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
23%

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